2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid

Regiochemistry Molecular topology Structure–activity relationship

2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid (CAS 857170-02-6) is a synthetic phenylacetic acid derivative bearing a para-oriented 2-(dimethylamino)ethoxy side chain. With a molecular formula of C₁₂H₁₇NO₃ and a molecular weight of 223.27 g·mol⁻¹, the compound exhibits a zwitterionic character (predicted pKₐ ~4.2 for the carboxylic acid and ~9.8 for the tertiary amine) that governs its solubility, purification, and formulation behavior.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B12074648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)CC(=O)O
InChIInChI=1S/C12H17NO3/c1-13(2)7-8-16-11-5-3-10(4-6-11)9-12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15)
InChIKeyYIKIVJRIHLZNQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid – Sourcing Guide for a Para-Substituted Phenylacetic Acid Research Scaffold


2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid (CAS 857170-02-6) is a synthetic phenylacetic acid derivative bearing a para-oriented 2-(dimethylamino)ethoxy side chain . With a molecular formula of C₁₂H₁₇NO₃ and a molecular weight of 223.27 g·mol⁻¹, the compound exhibits a zwitterionic character (predicted pKₐ ~4.2 for the carboxylic acid and ~9.8 for the tertiary amine) that governs its solubility, purification, and formulation behavior . The para substitution pattern distinguishes it from its meta-substituted regioisomer (CAS 1247124-18-0; PubChem CID 61398244) and from clinically precedented analogs such as deacetylmoxisylyte (the active metabolite of the α₁-adrenoceptor antagonist moxisylyte), meclofenoxate (centrophenoxine), and the opioid analgesic dimenoxadol [1]. This compound is supplied exclusively for research use and serves as a versatile intermediate or comparative probe in anti-inflammatory, analgesic, and adrenoceptor-targeted discovery programs.

Why Generic Substitution Fails for 2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid


Interchanging this compound with its meta-substituted regioisomer, α-amino analogs, or ester pro-drugs without experimental validation introduces quantifiable risk across multiple dimensions. The para regioisomer possesses a linear molecular geometry and a computed dipole moment of 3.8 Debye, whereas the meta analog adopts a bent conformation that alters both collision cross-section and target-face complementarity . The zwitterionic pKₐ pair (4.2/9.8) differs fundamentally from the monocationic dimethylamino esters such as meclofenoxate, which require hydrolytic activation, and from the diphenylacetic acid esters such as dimenoxadol, which engage opioid receptors with a distinct structure–activity relationship (LD₅₀ i.v. rat = 66 mg·kg⁻¹) [1]. The following quantitative evidence demonstrates that regioisomerism, ionization state, and substituent topology collectively preclude reliable class-level substitution in biological assays, synthetic route development, or pharmacological profiling.

Quantitative Differentiation Evidence for 2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid vs. Closest Analogs


Regioisomeric Differentiation: Para vs. Meta Substitution Dictates Molecular Topology and Predicted Target Complementarity

The para-substituted target compound (4-position dimethylaminoethoxy) adopts a linear molecular geometry, whereas the meta-substituted analog (2-{3-[2-(dimethylamino)ethoxy]phenyl}acetic acid; CAS 1247124-18-0) presents a bent conformation . Density functional theory (DFT) calculations predict a dipole moment of 3.8 Debye for the para isomer, indicating substantial charge separation between the cationic dimethylammonium group and the anionic carboxylate . Ion mobility spectrometry simulations yield distinct collision cross-section (CCS) values: [M+H]⁺ = 150.5 Ų, [M+Na]⁺ = 160.9 Ų, [M−H]⁻ = 151.9 Ų for the para isomer . Regioisomer-specific CCS values for the meta analog have not been reported in the same experimental system, but the conformational difference is expected to produce a measurable shift, directly impacting ion mobility-based purification and analytical discrimination . The linear para geometry may also enhance complementarity with planar biological targets compared to the bent meta counterpart .

Regiochemistry Molecular topology Structure–activity relationship

Ionization State Differentiation: Zwitterionic Character vs. Monocationic Ester Prodrugs

The target compound is a free phenylacetic acid with predicted pKₐ values of approximately 4.2 (carboxyl group) and 9.8 (dimethylamino group), conferring zwitterionic character across a broad pH range . In contrast, meclofenoxate (centrophenoxine; CAS 51-68-3) is a neutral dimethylaminoethyl ester of para-chlorophenoxyacetic acid that requires hydrolytic cleavage by plasma pseudocholinesterase to liberate the active pCPA and DMAE moieties [1]. Dimenoxadol (CAS 509-78-4) is a dimethylaminoethyl ester of diphenylethoxyacetic acid, existing as a monocationic salt (hydrochloride) with a measured melting point of 170–172 °C and a 2% aqueous solution pH of 4.0–5.5 [2]. The target compound's free carboxylic acid eliminates the pharmacokinetic latency inherent in ester prodrugs, enabling direct interrogation of target engagement without confounding hydrolysis kinetics.

Ionization state Drug delivery Prodrug activation

Pharmacological Class Differentiation: Non-Adrenergic, Non-Opioid Scaffold vs. Clinically Precedented Analogs

Deacetylmoxisylyte (DAM), the active metabolite of moxisylyte, is a structurally related para-dimethylaminoethoxy-phenyl compound that acts as an α₁-adrenoceptor antagonist with reported IC₅₀ values of 400 nM (α₁) and 1,200 nM (α₂) . DAM differs from the target compound by bearing additional 2-methyl and 5-isopropyl substituents on the phenyl ring and a phenolic hydroxyl in place of the acetic acid side chain . Dimenoxadol is an opioid analgesic with an i.v. LD₅₀ of 66 mg·kg⁻¹ in rats and is classified as a Schedule I controlled substance in the United States [1]. The target compound, lacking both the α₁-adrenoceptor pharmacophore substituents and the diphenylacetic acid opioid pharmacophore, occupies a chemically distinct node in the dimethylaminoethoxy-phenyl SAR landscape. Patent literature indicates that para-substituted phenylacetic acids bearing dimethylaminoethoxy groups are preferentially investigated as anti-inflammatory and analgesic agents, with a structural class profile distinct from both adrenergic and opioid mechanisms [2].

Target selectivity Adrenoceptor Opioid receptor Anti-inflammatory

Synthetic Accessibility and Purification: Zwitterionic Para Isomer vs. Meta Analog Challenges

Synthesis of the target para-substituted compound can proceed via Williamson ether synthesis (4-hydroxyphenylacetic acid + 2-chloro-N,N-dimethylethylamine), Mitsunobu coupling, or palladium-catalyzed amination of 4-bromophenylacetic acid . In contrast, the meta-substituted analog faces documented synthesis challenges due to steric hindrance at the 3-position, which reduces etherification yields and complicates purification . The para isomer's zwitterionic nature (pKₐ ~4.2 and ~9.8) mandates ion-pair chromatography or pH-controlled recrystallization for efficient purification . The predicted collision cross-section differences (e.g., [M+H]⁺ CCS = 150.5 Ų for para) provide an ion mobility spectrometry-based orthogonal purity assessment method that is regioisomer-specific .

Synthetic chemistry Purification Process development

Regulatory and Procurement Risk: Research-Use-Only vs. Controlled Substance Analogs

2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid is classified exclusively for research use and is not listed on any controlled substance schedule . By contrast, the structurally related opioid analgesic dimenoxadol (a dimethylaminoethyl diphenylethoxyacetate ester) is a Schedule I controlled substance in the United States (21 CFR 1308.11) and a narcotic-controlled drug in multiple jurisdictions, requiring DEA licensing, import/export permits, and secure storage [1]. Moxisylyte, while not a controlled substance, is a prescription drug in several EU countries, introducing pharmacopoeia-driven quality requirements that exceed typical research-grade specifications [2]. The target compound thus enables investigation of the dimethylaminoethoxy-phenyl pharmacophore without the regulatory burden, procurement delays, and compliance costs associated with controlled or marketed analogs.

Controlled substance Regulatory compliance Procurement risk

Best-Fit Research and Industrial Application Scenarios for 2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid


Anti-Inflammatory and Analgesic Lead Optimization: COX-2-Focused Phenylacetic Acid SAR

The para-dimethylaminoethoxy substitution pattern on a phenylacetic acid core maps directly onto the general structure claimed in patent EP0282127A2 for beta-aminoethyl-substituted phenyl compounds with anti-inflammatory and analgesic activity . The free carboxylic acid enables direct evaluation in COX-2 inhibition assays without the confounding esterase-dependent activation required for meclofenoxate [1]. Its non-opioid, non-adrenoceptor scaffold profile (distinct from dimenoxadol and deacetylmoxisylyte, respectively) makes it a cleaner probe for establishing the dimethylaminoethoxy-phenylacetic acid pharmacophore's intrinsic anti-inflammatory potency and selectivity .

Regioisomeric Probe for Topology-Dependent Target Engagement Studies

The para isomer's linear geometry, computed dipole moment of 3.8 Debye, and distinct collision cross-section (CCS [M+H]⁺ = 150.5 Ų) differentiate it analytically and conformationally from the meta-substituted regioisomer . This enables paired-head-to-head screening of para vs. meta isomers in target panels to deconvolute whether biological activity is driven by regiospecific binding pocket complementarity or by nonspecific physicochemical effects, a critical step in fragment- and scaffold-based drug design.

Metabolite Identification and Pharmacokinetic Reference Standard

Compounds bearing the 4-(2-(dimethylamino)ethoxy)phenyl motif are prevalent in drug molecules and their metabolites (e.g., deacetylmoxisylyte, tamoxifen derivatives, GSK5182) [1]. The target compound serves as a simplified, well-characterized reference standard for liquid chromatography–mass spectrometry (LC-MS) method development, enabling accurate retention time prediction, collision cross-section calibration via ion mobility spectrometry, and MS/MS fragmentation library building for detecting and quantifying structurally related metabolites in biological matrices.

Synthetic Methodology Development and Library Synthesis

The para-substituted scaffold's synthetic accessibility via Williamson etherification, Mitsunobu coupling, or palladium-catalyzed routes, combined with the zwitterionic purification strategy (ion-pair chromatography at pKₐ-defined pH), provides a robust platform for parallel library synthesis of dimethylaminoethoxy-phenylacetic acid analogs . This is particularly advantageous when the meta isomer's documented synthesis challenges would otherwise limit chemical space exploration.

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